molecular formula C6H14N4O2. C4H7NO4 B196050 L-Arginine L-aspartate CAS No. 7675-83-4

L-Arginine L-aspartate

Cat. No. B196050
CAS RN: 7675-83-4
M. Wt: 307.3 g/mol
InChI Key: SUUWYOYAXFUOLX-ZBRNBAAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arginine L-aspartate is a compound of the amino acids L-arginine and L-aspartic acid . It is used in the investigation of the metabolic profiles of human breast cancer . It is also an ingredient in products indicated to treat exhaustion during stress, endurance sports, or in the elderly .


Synthesis Analysis

The synthesis of L-ornithine L-aspartate involves basic hydrolysis of L-arginine by barium hydroxide, precipitation of barium cations as barium carbonate, addition of L-aspartic acid, and direct precipitation of L-ornithine L-aspartate .


Molecular Structure Analysis

The molecular formula of L-Arginine L-aspartate is C10H21N5O6 .


Chemical Reactions Analysis

L-arginine is involved in many chemical reactions. It plays a role in building protein and converts into the chemical nitric oxide, which helps the blood vessels open . L-aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate .


Physical And Chemical Properties Analysis

L-Arginine L-aspartate is a white or almost white granules or powder . The heat capacities of L-arginine and L-aspartic acid have been measured in various studies .

Scientific Research Applications

Catalysis Improvement in Synthetic Biology

L-Arginine L-aspartate plays a role in enhancing the activity of enzymes such as L-aspartate β-decarboxylase . This enzyme is crucial in synthetic biology and multienzyme cascade catalysis for chemical compound production. By introducing arginine on the surface, the catalytic ability of the enzyme can be improved, which is beneficial for industrial applications where enzymes need to function cooperatively .

β-Alanine Synthesis

In the synthesis of β-alanine, a significant rate-limiting step is catalyzed by L-aspartate-α-decarboxylase . L-Arginine L-aspartate can influence this pathway, contributing to the production of β-alanine, which has applications in food and feed additives, pharmaceuticals, and electroplating industries .

Nutraceutical and Pharmaceutical Applications

L-Arginine L-aspartate is important in various metabolic pathways, including urea synthesis, the purine-nucleotide cycle, and neurotransmission. It serves as a substrate for protein synthesis, as well as the production of asparagine, arginine, nucleotides, and substances crucial for nervous tissue development and neurotransmission .

Hepatoprotective Drug Manufacturing

The compound is used in the synthesis of L-ornithine L-aspartate , which is a component of hepatoprotective drugs like Hepatil and Hepa-Merz. These drugs are utilized to reduce ammonia levels in vivo, particularly in cases of hepatic insufficiency .

Energy Metabolism

L-Arginine L-aspartate has novel metabolic roles in body energy metabolism. It can be used in clinical applications to explore its potential benefits in energy exchange and metabolic regulation .

Enzyme Activity Enhancement

The introduction of arginine in certain enzymes can lead to an increase in their specific activity and stability across a range of pH levels. This is particularly useful in industrial processes that require enzymes to work under near-neutral conditions .

Mechanism of Action

Target of Action

L-Arginine L-aspartate, often referred to as Arginine Aspartate, is a compound that primarily targets various metabolic and biochemical processes in the body. The primary targets of this compound are the enzymes involved in the metabolism of its constituent amino acids, L-Arginine and L-Aspartate .

L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, a molecule that plays a crucial role in vascular health by acting as a major vasodilator . It also promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses .

L-Aspartate, on the other hand, is formed by the transamination of the Krebs cycle intermediate oxaloacetate. It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Mode of Action

The mode of action of L-Arginine L-aspartate involves its interaction with its targets and the resulting changes in cellular and metabolic processes. L-Arginine stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . It also induces the secretion of insulin and glucagon, which are protagonists in glucose metabolism .

L-Aspartate, on the other hand, is involved in the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It can also promote energy production via its metabolism in the Krebs cycle .

Biochemical Pathways

L-Arginine and L-Aspartate are involved in several biochemical pathways. L-Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg: glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

L-Aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate. It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Pharmacokinetics

It is known that l-arginine is commonly found as a component of total parenteral nutrition , and L-Aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate .

Result of Action

The molecular and cellular effects of L-Arginine L-aspartate’s action are diverse. L-Arginine has been shown to reduce plasma glucose levels, improve glucose tolerance, reduce adiposity, and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity . L-Aspartate, on the other hand, can promote energy production via its metabolism in the Krebs cycle .

Action Environment

The action, efficacy, and stability of L-Arginine L-aspartate can be influenced by various environmental factors. For instance, the compound is soluble in water, hydrochloric acid, and sodium hydroxide solution, but it is slightly soluble in ethanol and insoluble in acetone and ether . This solubility profile can affect the compound’s bioavailability and its interaction with its targets in the body.

Future Directions

L-arginine and its salts have been used in research and approved protein injectables. They are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations . Evonik has launched a series of new formulations of L-Ornithine-L-Aspartate (LOLA) at a trade show, simplifying the administration of this important therapeutic agent for liver diseases .

properties

IUPAC Name

(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUWYOYAXFUOLX-ZBRNBAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884415
Record name L-Aspartic acid, compd. with L-arginine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginine aspartate

CAS RN

7675-83-4
Record name Arginine aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7675-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine aspartate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Aspartic acid, compd. with L-arginine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, compd. with L-arginine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-aspartic acid, compound with L-arginine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGININE ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginine L-aspartate
Reactant of Route 2
L-Arginine L-aspartate
Reactant of Route 3
L-Arginine L-aspartate
Reactant of Route 4
L-Arginine L-aspartate
Reactant of Route 5
L-Arginine L-aspartate
Reactant of Route 6
L-Arginine L-aspartate

Q & A

Q1: What is the molecular formula and weight of L-Arginine L-Aspartate?

A1: The molecular formula for L-Arginine L-Aspartate is C10H21N5O6. Its molecular weight is 291.3 g/mol. []

Q2: How does L-Arginine L-Aspartate affect blood lactate levels during exercise?

A2: Studies have shown that prolonged intake of L-Arginine L-Aspartate can reduce blood lactate accumulation during submaximal exercise. [] This effect is thought to be due to the synergistic actions of both L-Arginine and L-Aspartate. L-Arginine may inhibit glycolysis, thereby reducing lactic acid production. L-Aspartate, on the other hand, might favor fatty acid oxidation, further contributing to lower lactate levels. []

Q3: Can L-Arginine L-Aspartate influence oxygen consumption during exercise?

A3: Research suggests that L-Arginine L-Aspartate supplementation can lead to reduced oxygen consumption during submaximal exercise. [] This effect, combined with the reduction in blood lactate, suggests that the compound may improve work efficiency and potentially increase exercise tolerance. []

Q4: How does the structure of L-Arginine L-Aspartate compare to other molecules, and how does this impact its interactions?

A4: The crystal structure of L-Arginine L-Aspartate reveals distinct conformations for the arginine and aspartate molecules. [] The arginine molecule adopts a unique conformation compared to previously observed structures, while the aspartate ion's conformation resembles that found in L-aspartic acid, DL-aspartic acid, and L-lysine L-aspartate. [] This structural arrangement allows for specific ion-pair interactions, including electrostatic attraction and two N-H...O hydrogen bonds between the guanidyl group of arginine and the α-carboxylate group of aspartate. []

Q5: What role does L-Arginine L-Aspartate play in the biosynthesis of other molecules?

A5: L-Arginine L-Aspartate is a key intermediate in the biosynthesis of L-Arginine. [] It serves as a precursor for arginine in both the urea cycle and the citrulline–NO cycle. [] Additionally, it can be converted to fumarate in the citric acid cycle through the action of argininosuccinate lyase. []

Q6: Can L-Arginine L-Aspartate be synthesized using a green chemistry approach?

A6: Yes, L-Arginine L-Aspartate can be synthesized through an environmentally friendly biocatalytic approach. [] This method utilizes argininosuccinate lyase (ASL) from Saccharomyces cerevisiae to catalyze the addition of L-arginine to fumarate. [] This enzymatic approach allows for the production of L-Arginine L-Aspartate at a gram scale with high purity and yield. []

Q7: Can metabolite profiling using L-Arginine L-Aspartate and other small metabolites differentiate cell types across species?

A7: Yes, studies have shown that analyzing the profiles of small metabolites like L-Arginine, L-Aspartate, L-glutamate, glycine, glutathione, and taurine can be a valuable tool for differentiating cell types in chemosensory tissues across various species. [] This approach, termed "metabolite profiling," can be particularly useful in overcoming limitations associated with antibody-based immunohistochemical comparisons across species. [] This technique relies on immunostaining with glutaraldehyde-based antibodies targeting these metabolites, followed by hierarchical cluster analyses to identify and classify cell types based on their distinct metabolic signatures. []

Q8: Does L-Arginine L-Aspartate have any known antibacterial properties?

A8: While not directly studied in the provided research, L-Arginine and L-Aspartate, as individual amino acids, are known to play a role in bacterial metabolism. [, ] Further research is needed to determine if L-Arginine L-Aspartate exhibits any specific antibacterial effects.

Q9: Is there evidence of L-Arginine L-Aspartate being involved in any plant diseases?

A9: While not directly discussed in the context of L-Arginine L-Aspartate, the research highlights the role of Pseudomonas viridiflava as a plant pathogen causing bacterial streak and rot in onions. [] This bacterium utilizes various carbohydrates and amino acids, including L-arginine and L-aspartate, for its metabolic processes. [] This underscores the importance of understanding the interactions between plants and microbes, particularly in the context of plant diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.